molecular formula C13H16O3 B2396017 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 84182-49-0

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B2396017
CAS No.: 84182-49-0
M. Wt: 220.268
InChI Key: COSCRJLYEZUUMW-TXEJJXNPSA-N
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Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is a cyclobutane derivative, characterized by a benzyloxy group attached to the cyclobutane ring and a methyl ester functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and benzyl alcohol.

    Esterification: Cyclobutanecarboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl cyclobutanecarboxylate.

    Benzyloxylation: The methyl ester is then reacted with benzyl alcohol under basic conditions to introduce the benzyloxy group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl 3-(benzyloxy)cyclobutanol.

    Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways . The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides rigidity, affecting the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylmethoxy)cyclobutanecarboxylate
  • Methyl 3-phenylmethoxycyclobutane-1-carboxylate
  • Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to the presence of both a benzyloxy group and a cyclobutane ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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